2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Physicochemical Profiling Drug-likeness Permeability

2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865287-55-4; PubChem CID 4289488; molecular formula C₁₆H₁₃N₃O₃; MW 295.29 g·mol⁻¹) is a synthetic small molecule that fuses a 2-methoxybenzamide moiety with a 5-phenyl-1,3,4-oxadiazole ring via an amide bridge. Computed physicochemical descriptors include XLogP3-AA of 2.6, topological polar surface area (TPSA) of 77.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within oral drug-like chemical space.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B2573488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)
InChIKeyKWEZFIGLLCUVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline for a 1,3,4-Oxadiazole-Benzamide Hybrid Scaffold


2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865287-55-4; PubChem CID 4289488; molecular formula C₁₆H₁₃N₃O₃; MW 295.29 g·mol⁻¹) is a synthetic small molecule that fuses a 2-methoxybenzamide moiety with a 5-phenyl-1,3,4-oxadiazole ring via an amide bridge [1]. Computed physicochemical descriptors include XLogP3-AA of 2.6, topological polar surface area (TPSA) of 77.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within oral drug-like chemical space [1]. The oxadiazole nucleus is a recognized privileged scaffold in antibacterial and anticancer programs, while the ortho-methoxybenzamide substructure is a known pharmacophore for zinc-binding enzyme inhibition [1][2]. This compound serves as a probe for structure–activity relationship (SAR) campaigns and as a potential ligand for lanthanide-based luminescent materials, building on the demonstrated utility of its unsubstituted benzamide analog [2].

Why 2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Replaced by Common In-Class Analogs: The Critical Role of ortho-Methoxy Positioning


Within the N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide chemotype, seemingly minor substituent changes produce divergent biological and materials properties that preclude simple interchange [1]. The unsubstituted parent benzamide (HL1, CID 4149294) has been structurally characterized as a ligand for europium(III) luminescent complexes, achieving quantum yields up to 0.37, but the introduction of a 2-methoxy group alters the coordination geometry at the metal center by adding an ortho-oxygen donor capable of intramolecular hydrogen bonding with the amide NH [1][2]. In the antibacterial domain, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-220, HSGN-218, and HSGN-144 achieve MRSA MICs as low as 0.06 μg·mL⁻¹, yet modifications as subtle as changing the halogen type or position divert the mechanism of action from trans-translation inhibition to membrane depolarization [3]. The 2-methoxy substitution pattern, distinct from the 3-methoxy positional isomer (CID 4227907) and the 4-chloro analog (CID 805087), confers a unique hydrogen-bond acceptor topology (TPSA 77.3 Ų vs. 68 Ų for unsubstituted and 4-chloro analogs) that directly impacts solubility, permeability, and target engagement [2]. These structure-dependent differences mean that procurement of a generic in-class analog without verifying the exact substitution pattern carries a high risk of obtaining a compound with fundamentally different property profiles.

Quantitative Differentiation Evidence for 2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Versus Nearest Structural Analogs


Hydrogen-Bond Acceptor Topology: TPSA and HBA Count Differentiate the 2-Methoxy Compound from Unsubstituted and 4-Chloro Analogs

The 2-methoxy substituent increases the topological polar surface area (TPSA) by 9.3 Ų (13.7%) and adds one hydrogen-bond acceptor (HBA) relative to the unsubstituted benzamide analog (HL1, CID 4149294) and the 4-chloro derivative (CID 805087). This TPSA elevation can reduce passive membrane permeability but enhance aqueous solubility—a critical parameter for achieving measurable concentrations in biochemical and cell-based assays [1][2][3].

Physicochemical Profiling Drug-likeness Permeability

Regioisomeric Differentiation: 2-Methoxy versus 3-Methoxy Positional Isomer—Identical Descriptors, Fundamentally Different Pharmacophoric Geometry

The 2-methoxy isomer (CID 4289488) and the 3-methoxy isomer (CID 4227907) share identical MW (295.29 g·mol⁻¹), XLogP3 (2.6), TPSA (77.3 Ų), and HBA/HBD counts as computed by PubChem [1][2]. However, only the 2-methoxy substitution places the methoxy oxygen in ortho relationship to the amide carbonyl, enabling a bidentate O…HN intramolecular hydrogen bond that pre-organizes the benzamide conformation. This ortho-methoxybenzamide motif is a well-established zinc-binding group (ZBG) in HDAC and metalloenzyme inhibitor design, a property absent in the 3-methoxy positional isomer due to the inability of the meta-methoxy to chelate the amide carbonyl [1][3]. Consequently, the two regioisomers cannot be considered interchangeable for any application involving metal coordination or ordered secondary structure.

Structure-Activity Relationship Medicinal Chemistry Zinc-Binding Pharmacophore

Scaffold Privilege in the Antibacterial Domain: The N-(1,3,4-Oxadiazol-2-yl)benzamide Core Demonstrates Sub-μg·mL⁻¹ MICs Against Drug-Resistant Gram-Positive Pathogens

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides represent a mechanistically validated antibacterial series. Compounds HSGN-220, HSGN-218, and HSGN-144, which share the identical oxadiazole-benzamide core connectivity with the target compound, demonstrated minimum inhibitory concentrations (MICs) ranging from 0.06 to 1 μg·mL⁻¹ against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates [1]. Crucially, resistance generation experiments showed that MRSA could develop resistance to ciprofloxacin but not to the oxadiazole-benzamide analog F6, and compound F6 was equipotent to fusidic acid in a mouse skin wound infection model [2]. Unlike the halogenated analogs that act via membrane depolarization, the 2-methoxy substitution introduces a hydrogen-bond-donating capacity (via the amide NH) and an additional acceptor (the ortho-methoxy oxygen) that could redirect the mechanism toward enzyme inhibition, enabling exploration of distinct biological target space within the same scaffold [1][3].

Antibacterial MRSA Drug Resistance

Lanthanide Complexation Capability: The Unsubstituted Parent Analog HL1 Delivers Europium(III) Luminescence with Quantum Yields up to 0.37, Establishing Feasibility for the 2-Methoxy Derivative

The unsubstituted benzamide analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (HL1) coordinates Eu³⁺ ions through the carbonyl oxygen and oxadiazole nitrogen atoms, forming complexes with room-temperature quantum yields of 0.15 (dimeric complex 1), 0.37 (mononuclear complex 2 with 1,10-phenanthroline), and 0.23 (dimeric complex 3) [1]. An electroluminescent device fabricated with Eu(L1)₃(phen) emitted sharp red light characteristic of europium, demonstrating that this ligand class is a viable red emitter for OLED applications [1]. The 2-methoxy derivative adds an ortho-oxygen donor that could participate in metal coordination, potentially altering the coordination number, complex stoichiometry, and photophysical properties relative to HL1. This additional coordination site is absent in the 4-substituted analog series (e.g., 4-chloro, 4-ethoxy), making the 2-methoxy compound a structurally distinct candidate for tuning lanthanide luminescence.

Luminescent Materials Lanthanide Complexes OLED

Vendor-Supplied Purity Characterization: >95% Purity Confirmed by LCMS and/or NMR, Enabling Reproducible Procurement

Commercial suppliers of 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865287-55-4) provide the compound at purities exceeding 95%, as confirmed by LCMS and/or NMR characterization . The compound is available through multiple vendor channels including MolPort and Enamine make-on-demand programs, with the ZINC database entry ZINC19737391 indicating broad sourcing accessibility [1]. This level of characterization, while standard for commercial screening compounds, is essential for procurement decisions: a compound with verified identity and purity eliminates the confounding variable of impurity-driven false positives that can arise when sourcing less characterized analogs from non-verified suppliers.

Quality Control Compound Characterization Procurement Assurance

High-Impact Application Scenarios for 2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in Drug Discovery and Materials Science


Antibacterial Lead Optimization: Expanding the N-(1,3,4-Oxadiazol-2-yl)benzamide Chemical Space Beyond Halogenated Derivatives

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is validated with MRSA MICs as low as 0.06 μg·mL⁻¹ for halogenated variants [1], but the halogen series converges on membrane depolarization mechanisms. The 2-methoxy compound offers an orthogonal substitution strategy: its hydrogen-bond-acceptor-rich topology (TPSA 77.3 Ų, 5 HBA) and potential zinc-chelating ortho-methoxybenzamide motif [2] may redirect target engagement toward enzyme inhibition (e.g., metalloenzymes, HDACs, or bacterial division proteins such as FtsZ, which is targeted by benzamide-based antibacterials). Researchers investigating mechanism-of-action diversification within this privileged scaffold should prioritize the 2-methoxy variant as a tool compound for exploring non-membrane-depolarizing antibacterial mechanisms, directly complementing the existing halogenated series characterized by Naclerio et al. [1].

Lanthanide Luminescent Material Development: Tuning Europium(III) Emission via ortho-Methoxy Coordination

The parent compound HL1 forms Eu(III) complexes with quantum yields up to 0.37 and has been fabricated into a functioning red-emitting OLED [3]. The 2-methoxy derivative introduces an additional ortho-oxygen donor that can compete with or supplement the carbonyl-O/oxadiazole-N coordination mode observed in HL1 complexes. Materials scientists seeking to tune the emission wavelength, quantum yield, or complex stability of lanthanide-based luminescent materials should evaluate this compound as a rationally modified ligand—the altered coordination sphere may shift the Judd-Ofelt intensity parameters and thus the radiative properties of the resulting Eu³⁺, Tb³⁺, or Sm³⁺ complexes. This application is directly derived from the precedent set by Zhang et al. [3] and represents a structure-based materials design strategy.

Zinc-Dependent Enzyme Probe Development: Leveraging the ortho-Methoxybenzamide Pharmacophore

The 2-methoxybenzamide moiety is a recognized zinc-binding group in histone deacetylase (HDAC) and hedgehog signaling pathway inhibitors [4]. When conjugated to the 5-phenyl-1,3,4-oxadiazole core, this compound provides a bifunctional architecture: the oxadiazole contributes metabolic stability and π-stacking capacity, while the ortho-methoxybenzamide engages catalytic zinc ions in enzyme active sites. Medicinal chemists exploring zinc-dependent targets (HDACs, matrix metalloproteinases, bacterial FtsZ) can use this compound as a starting scaffold for fragment-based or structure-guided optimization, capitalizing on the differentiated regioisomeric positioning of the methoxy group—a feature absent in the 3-methoxy positional isomer and the 4-substituted analog series [2].

Computational Chemistry and Virtual Screening Library Enrichment

With a well-defined 3D structure (PubChem CID 4289488), computed XLogP3 of 2.6, and TPSA of 77.3 Ų [2], this compound serves as a high-quality entry for virtual screening libraries targeting protein pockets that accommodate both hydrogen-bond-acceptor-rich and aromatic moieties. The compound's placement in oral drug-like chemical space (compliance with Lipinski and Veber rules) and its availability from multiple commercial sources (ZINC19737391 [5]) make it a practical choice for computational hit identification followed by rapid experimental validation. Computational chemists can use the 3D conformer data to perform docking studies against targets where the oxadiazole and ortho-methoxybenzamide pharmacophores are predicted to establish complementary interactions.

Quote Request

Request a Quote for 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.